molecular formula C14H19ClF3NO B5145634 4-[1-[3-(Trifluoromethyl)phenyl]propan-2-yl]morpholine;hydrochloride

4-[1-[3-(Trifluoromethyl)phenyl]propan-2-yl]morpholine;hydrochloride

Cat. No.: B5145634
M. Wt: 309.75 g/mol
InChI Key: VEZRLJODGIVVQA-UHFFFAOYSA-N
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Description

4-[1-[3-(Trifluoromethyl)phenyl]propan-2-yl]morpholine;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a morpholine ring substituted with a 3-(trifluoromethyl)phenyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[3-(Trifluoromethyl)phenyl]propan-2-yl]morpholine;hydrochloride typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Cyclization: The amine undergoes cyclization with an appropriate reagent to form the morpholine ring.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[1-[3-(Trifluoromethyl)phenyl]propan-2-yl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[1-[3-(Trifluoromethyl)phenyl]propan-2-yl]morpholine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-[3-(Trifluoromethyl)phenyl]propan-2-yl]morpholine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylhydrazine hydrochloride
  • 3-(Trifluoromethyl)phenylpropanal
  • 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Uniqueness

4-[1-[3-(Trifluoromethyl)phenyl]propan-2-yl]morpholine;hydrochloride is unique due to its specific combination of a morpholine ring and a trifluoromethyl-substituted phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO.ClH/c1-11(18-5-7-19-8-6-18)9-12-3-2-4-13(10-12)14(15,16)17;/h2-4,10-11H,5-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZRLJODGIVVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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